2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole
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Overview
Description
2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group at the second position, an iodomethyl group at the fifth position, and a partially saturated oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The iodomethyl group can be introduced through halogenation reactions using reagents such as iodomethane and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be employed to facilitate the efficient introduction of the tert-butyl and iodomethyl groups under controlled conditions, minimizing side reactions and maximizing product output.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation reactions to form oxazoles with different oxidation states. Reduction reactions can also be performed to modify the ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols can be used under mild conditions to achieve substitution at the iodomethyl group.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the oxazole ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the oxazole ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-Tert-butyl-5-(hydroxymethyl)-4,5-dihydro-1,3-oxazole or 2-Tert-butyl-5-(aminomethyl)-4,5-dihydro-1,3-oxazole can be formed.
Oxidation Products: Oxidation can lead to the formation of 2-Tert-butyl-5-(iodomethyl)-1,3-oxazole.
Reduction Products: Reduction can result in the formation of partially or fully saturated oxazole derivatives.
Scientific Research Applications
2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-5-methyl-1,3-oxazole: Similar structure but with a methyl group instead of an iodomethyl group.
2-Tert-butyl-5-chloromethyl-1,3-oxazole: Similar structure but with a chloromethyl group instead of an iodomethyl group.
2-Tert-butyl-5-bromomethyl-1,3-oxazole: Similar structure but with a bromomethyl group instead of an iodomethyl group.
Uniqueness
The presence of the iodomethyl group in 2-Tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole makes it unique compared to its analogs. The iodine atom provides distinct reactivity and can be used for specific labeling or modification reactions that are not possible with other halogens.
Properties
IUPAC Name |
2-tert-butyl-5-(iodomethyl)-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-8(2,3)7-10-5-6(4-9)11-7/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDMCVYOFDMOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NCC(O1)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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